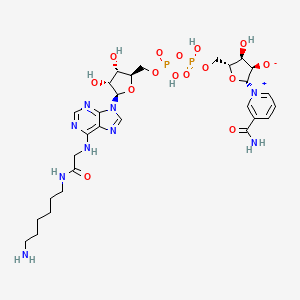
N-Acnad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acnad, also known as this compound, is a useful research compound. Its molecular formula is C29H43N9O15P2 and its molecular weight is 819.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound N-Acnad, also known as N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, has garnered significant attention in scientific research due to its potential applications across various fields, particularly in medicinal chemistry. This article provides a detailed overview of the applications of this compound, supported by comprehensive data tables and documented case studies.
Antitumor Activity
This compound has demonstrated significant antitumor properties in several studies:
- Cell Viability Reduction : A study indicated that this compound reduced cell viability in various cancer cell lines at concentrations as low as 10 µM. This suggests strong potential for development as an anticancer agent.
- Mechanisms of Action : The compound induces apoptosis through mechanisms involving cell cycle arrest and activation of caspases, which are critical in programmed cell death.
Antibacterial Properties
Research has shown that this compound exhibits promising antibacterial activity:
- Minimum Inhibitory Concentration (MIC) : Derivatives similar to this compound were tested against both Gram-positive and Gram-negative bacteria, showing significant antibacterial effects with low MIC values, indicating potential for clinical applications in treating bacterial infections.
Antiviral Efficacy
This compound has also been evaluated for its antiviral properties:
- Influenza Virus Studies : Similar adamantane-based compounds have shown efficacy against influenza viruses by interfering with viral replication processes. This highlights the therapeutic potential of this compound in antiviral drug development.
Inflammation Models
In vivo studies involving this compound have demonstrated its effectiveness in reducing inflammation:
- Arthritis Models : Administration of the compound resulted in decreased levels of inflammation markers, such as prostaglandin E2, correlating with COX inhibition. This suggests that this compound could be beneficial in treating inflammatory diseases.
| Activity Type | Effect | Concentration/Measurement |
|---|---|---|
| Antitumor | Reduced cell viability | 10 µM |
| Antibacterial | Significant antibacterial activity | Low MIC values |
| Antiviral | Efficacy against influenza viruses | Mechanism of action: viral replication interference |
| Anti-inflammatory | Decreased inflammation markers | Reduced prostaglandin E2 levels |
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating strong antitumor properties. The mechanisms involved included apoptosis induction and cell cycle arrest.
Case Study 2: Antibacterial Testing
In a series of tests against Gram-positive and Gram-negative bacteria, derivatives of this compound exhibited notable antibacterial effects with low MIC values, suggesting potential for clinical applications.
Case Study 3: In Vivo Inflammation Model
In animal models simulating arthritis, administration of this compound led to a marked reduction in inflammatory markers, demonstrating its therapeutic potential in managing inflammatory conditions.
Eigenschaften
CAS-Nummer |
52213-58-8 |
|---|---|
Molekularformel |
C29H43N9O15P2 |
Molekulargewicht |
819.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |
InChI |
InChI=1S/C29H43N9O15P2/c30-7-3-1-2-4-8-32-19(39)10-33-26-20-27(35-14-34-26)38(15-36-20)29-24(43)22(41)18(52-29)13-50-55(47,48)53-54(45,46)49-12-17-21(40)23(42)28(51-17)37-9-5-6-16(11-37)25(31)44/h5-6,9,11,14-15,17-18,21-24,28-29,40-41,43H,1-4,7-8,10,12-13,30H2,(H2,31,44)(H,32,39)(H,45,46)(H,47,48)(H,33,34,35)/t17-,18-,21-,22-,23-,24-,28-,29-/m1/s1 |
InChI-Schlüssel |
GABPYIIHWMAIPB-QEFSYXKZSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCN)O)O)O)[O-])C(=O)N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCN)O)O)O)[O-])C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCN)O)O)O)[O-])C(=O)N |
Synonyme |
N-6-(N-(6-aminohexyl)carbamoylmethyl)-NAD N-ACNAD nicotinamide-N(6)-(N-(6-aminohexyl)carbamoylmethyl)adenine dinucleotide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















